Thiomorpholine-4-carbothioamide

概要

説明

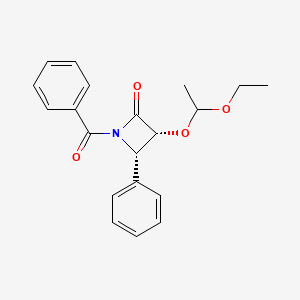

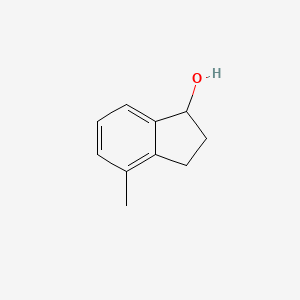

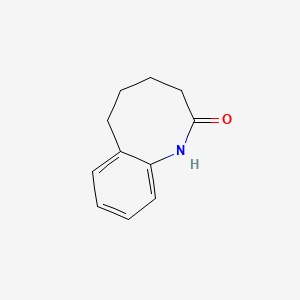

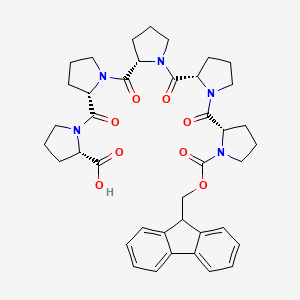

Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .

Synthesis Analysis

TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC isInChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) . Chemical Reactions Analysis

The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .Physical And Chemical Properties Analysis

TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .科学的研究の応用

Antimicrobial Activity : Thiomorpholine derivatives, including Thiomorpholine-4-carbothioamide, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Antibacterial and Antioxidant Properties : Novel thiosemicarbazones, which include Thiomorpholine-4-carbothioamide derivatives, have been investigated for their antibacterial and antioxidant activities. Certain compounds within this category demonstrated exceptional inhibition potency against Gram-positive pathogens and possessed antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

Detection and Analysis Applications : Thiomorpholine-4-carbothioamide derivatives have been utilized in developing methods for detecting and analyzing hydrazides and carbothioamides, highlighting their importance in chemical analysis and pharmaceutical development (Varynskyi, 2018).

Urease Inhibition : N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are related to Thiomorpholine-4-carbothioamide, have been synthesized and evaluated as urease inhibitors. Some analogues showed significant inhibitory potential, suggesting their application in treating urease-related disorders (Ali et al., 2021).

Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives, including Thiomorpholine-4-carbothioamide, serve as important building blocks in medicinal chemistry. They have been utilized in synthesizing novel bicyclic thiomorpholine compounds, indicating their versatility in drug development (Walker & Rogier, 2013).

Safety And Hazards

TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.

特性

IUPAC Name |

thiomorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOIDMZFJQNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501096 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-4-carbothioamide | |

CAS RN |

72662-56-7 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)